molecular formula C19H14ClN3O3 B3743947 [Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate

[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate

Cat. No.: B3743947
M. Wt: 367.8 g/mol
InChI Key: MCXDVBYDBXYYIU-UHFFFAOYSA-N
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Description

[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a benzoyl group and a chloro group, making it a significant molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c1-13-21-16(20)12-17(22-13)23(18(24)14-8-4-2-5-9-14)26-19(25)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXDVBYDBXYYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzoyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process may also involve the use of microwave-assisted synthesis to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: [Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: [Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate is unique due to its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate
Reactant of Route 2
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[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate

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